Hsd17B13-IN-73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-73 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and other liver-related conditions. This compound is a selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-73 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity towards hydroxysteroid 17-beta-dehydrogenase 13.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-73 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Hsd17B13-IN-73 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism.
Biology: Helps in understanding the molecular mechanisms underlying nonalcoholic fatty liver disease and other metabolic disorders.
Medicine: Potential therapeutic agent for treating liver diseases, particularly nonalcoholic steatohepatitis.
Industry: Used in the development of new drugs targeting liver-related conditions
Mechanism of Action
Hsd17B13-IN-73 exerts its effects by selectively inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the formation of lipid droplets in hepatocytes, thereby mitigating the progression of nonalcoholic fatty liver disease. The molecular targets and pathways involved include the lipid droplet biogenesis pathway and the regulation of lipid metabolism genes .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-72: A closely related compound with slight variations in its chemical structure, leading to differences in its inhibitory potency and selectivity.
Uniqueness
Hsd17B13-IN-73 is unique due to its high selectivity and potency towards hydroxysteroid 17-beta-dehydrogenase 13, making it a valuable tool for studying the enzyme’s role in liver diseases and for developing potential therapeutic agents .
Properties
Molecular Formula |
C29H22FN3O2S2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-yl)propyl]-2-(2-cyclopropyl-4-fluorophenyl)-8-hydroxy-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H22FN3O2S2/c30-17-12-13-18(20(15-17)16-10-11-16)27-32-28-25(19-5-3-7-22(34)26(19)37-28)29(35)33(27)14-4-9-24-31-21-6-1-2-8-23(21)36-24/h1-3,5-8,12-13,15-16,34H,4,9-11,14H2 |
InChI Key |
UCZFORHAEGBRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)C3=NC4=C(C5=C(S4)C(=CC=C5)O)C(=O)N3CCCC6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.